Chemical structure and properties of Methyl 6-fluoropyrazine-2-carboxylate
Chemical structure and properties of Methyl 6-fluoropyrazine-2-carboxylate
High-Value Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) represents a critical heteroaromatic building block in modern drug discovery, particularly within the antiviral and oncology sectors.[1][2] As a structural analog to precursors of Favipiravir (T-705) , this compound offers a unique combination of electronic deficiency and metabolic stability. The presence of the fluorine atom at the C6 position, adjacent to the ring nitrogens, significantly alters the pKa and lipophilicity of the pyrazine core, making it an ideal scaffold for optimizing Structure-Activity Relationships (SAR).
This guide provides a comprehensive technical analysis of its chemical architecture, validated synthesis protocols, and reactivity profile, designed for researchers requiring actionable data for laboratory application.
Chemical Architecture & Physicochemical Profile[3]
The molecule features a pyrazine ring substituted with a methyl ester at C2 and a fluorine atom at C6.[1][2][3] The 1,4-diazine core is inherently electron-deficient; the addition of the electronegative fluorine and the electron-withdrawing ester group creates a highly reactive electrophilic system.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate | |
| CAS Number | 2110213-10-8 | Distinct from the acid (1197231-27-8) |
| Molecular Formula | ||
| Molecular Weight | 156.11 g/mol | |
| SMILES | COC(=O)C1=CN=C(F)N=C1 | |
| Physical State | Solid / Crystalline Powder | Low melting point solid (est. 40-60°C) |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water |
| Electronic Character | High susceptibility to |
Structural Analysis
-
Fluorine Effect (C6): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. However, its resonance donation (+R) is weak compared to the inductive pull in this nitrogen-rich system. This activates the C6 position for nucleophilic displacement if harsh conditions are applied, but primarily serves to block metabolic oxidation at this site.
-
Ester Moiety (C2): Provides a handle for further functionalization (amidation, reduction) and increases the acidity of the C3 protons.
Synthetic Routes & Optimization
The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is non-trivial due to the volatility of fluorinated pyrazines and the sensitivity of the ester group. Two primary routes are established: Halogen Exchange (Halex) and Esterification of the Free Acid .
Route A: Halogen Exchange (Halex) - Preferred for Scale-Up
This route utilizes the commercially available Methyl 6-chloropyrazine-2-carboxylate. The reaction is a classic Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: Methyl 6-chloropyrazine-2-carboxylate
-
Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (Spray-dried is superior)
-
Catalyst: 18-Crown-6 (Phase transfer catalyst)
-
Solvent: Anhydrous DMSO or Sulfolane
Protocol:
-
Drying: Flame-dry a round-bottom flask under Argon. Moisture is the enemy; water will hydrolyze the ester to the acid.
-
Solvation: Dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and 18-Crown-6 (0.1 eq) in anhydrous DMSO.
-
Fluorination: Add spray-dried KF (2.5 eq).
-
Reaction: Heat to 80–100°C for 4–6 hours. Note: Do not exceed 140°C to prevent decarboxylation or polymerization.
-
Workup: Cool to RT. Dilute with water (ice-cold) and extract immediately with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Route B: Esterification of 6-Fluoropyrazine-2-carboxylic Acid
Used when the acid (CAS 1197231-27-8) is the starting material.
Protocol:
-
Dissolve 6-fluoropyrazine-2-carboxylic acid in anhydrous Methanol.
-
Add catalytic
or Thionyl Chloride ( ) dropwise at 0°C. -
Reflux for 2 hours.
-
Standard aqueous workup yields the methyl ester in high purity.
Visualization: Synthetic Workflow
Caption: Dual synthetic pathways emphasizing the Halex reaction (Route A) and Esterification (Route B).
Reactivity & Functionalization Profile
The value of Methyl 6-fluoropyrazine-2-carboxylate lies in its regioselective reactivity . The molecule possesses three distinct zones for chemical modification.
The Ester Handle (C2)
-
Amidation: Reacts with primary/secondary amines to form pyrazine-2-carboxamides. This is the primary route to Favipiravir analogs (e.g., reaction with ammonia yields the primary amide).
-
Reduction: Can be reduced to the alcohol (
) using in MeOH, though care must be taken not to defluorinate.
The Fluorine Center (C6)[6]
- Susceptibility: While fluorine is a stable substituent, the highly electron-deficient nature of the pyrazine ring allows for displacement by strong nucleophiles (alkoxides, thiols) if heated.
-
Metabolic Blocking: In medicinal chemistry, the C-F bond is often used to block the C6 position from metabolic oxidation by cytochrome P450 enzymes, extending the half-life of the drug.
The Pyrazine Ring (C3/C5)
-
C3 Functionalization: The C3 position (ortho to the ester) is the most acidic site on the ring. It can be functionalized via Minisci reactions or radical alkylations.
Visualization: Reactivity Logic
Caption: Divergent synthesis map showing the three primary functionalization pathways.
Applications in Medicinal Chemistry
Bioisosterism & Pharmacokinetics
The 6-fluoro-pyrazine moiety acts as a bioisostere for pyridine or phenyl rings, offering:
-
Reduced Basicity: The additional nitrogen and fluorine lower the basicity of the ring nitrogens, reducing non-specific binding and improving membrane permeability.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the hydrogen analog, facilitating blood-brain barrier (BBB) penetration.
Case Study: Favipiravir (T-705) Adjacency
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral. Methyl 6-fluoropyrazine-2-carboxylate is a "des-hydroxy" precursor ester.
-
Research Utility: It allows researchers to synthesize "3-deoxy" analogs of Favipiravir to test the necessity of the C3-hydroxyl group for viral RNA polymerase inhibition.
Safety & Handling
-
Hazard Identification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive.
-
Spill Protocol: Sweep up solid spills to avoid dust generation. Ventilate area.
References
-
BLD Pharm. (2025).[4] Methyl 6-fluoropyrazine-2-carboxylate Product Analysis. Link
-
BenchChem. (2025).[3] Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid and Derivatives. Link
-
Shi, F., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)." Drug Discoveries & Therapeutics, 8(3), 117-120. Link
-
NIST Chemistry WebBook. (2025).[5] Methylpyrazine-2-carboxylate (Analogous Data). Link
Sources
- 1. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 4. 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methylpyrazine-2-carboxylate [webbook.nist.gov]
